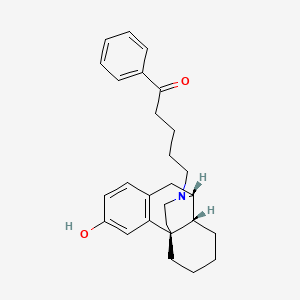

Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)-

Description

Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is a synthetic opioid derivative characterized by a phenacylpropyl group (-CH₂CH₂COC₆H₅) at the 17-position of the morphinan backbone. This structural modification distinguishes it from other morphinan analogs, which often feature variations in the 17-substituent, such as alkyl, aryl, or cyclopropyl groups.

Properties

CAS No. |

63868-11-1 |

|---|---|

Molecular Formula |

C27H33NO2 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

5-[(1R,9R,10R)-4-hydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-17-yl]-1-phenylpentan-1-one |

InChI |

InChI=1S/C27H33NO2/c29-22-13-12-21-18-25-23-10-4-6-14-27(23,24(21)19-22)15-17-28(25)16-7-5-11-26(30)20-8-2-1-3-9-20/h1-3,8-9,12-13,19,23,25,29H,4-7,10-11,14-18H2/t23-,25+,27+/m0/s1 |

InChI Key |

QPBWWFZYFRFGSD-VXQMPNGUSA-N |

Isomeric SMILES |

C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |

Canonical SMILES |

C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCCCC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Starting Material: 14-phenylpropoxyoxymorphone or related morphinan core.

- Reagents: Amino acid tert-butyl ester hydrochlorides, sodium cyanoborohydride (NaCNBH3) or sodium borohydride (NaBH4) as reducing agents.

- Solvents: Ethanol, methanol, or DMF/methanol mixtures.

- Conditions: Room temperature reductive amination followed by chromatographic separation of diastereomers.

- Post-Treatment: Acidic cleavage of tert-butyl esters to yield free amino acid derivatives.

Functionalization at the 3-Position

The 3-hydroxy group on the morphinan nucleus can be modified or protected depending on the synthetic route. Methods include:

- Conversion to 3-amino morphinans: Through Pd-catalyzed amination reactions involving triflate intermediates.

- Formation of carbamate or urea derivatives: By reaction with isocyanates to introduce additional aromatic moieties at the 3-position.

- Selective formylation or substitution: To modify the 3-position with various functional groups that may enhance receptor binding affinity.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reductive amination at 17-position | Morphinan intermediate + amino acid tert-butyl ester hydrochloride + NaCNBH3 in EtOH or DMF/MeOH | Formation of 17-substituted tert-butyl ester derivatives |

| 2 | Diastereomer separation | Column chromatography or MPLC | Isolation of 6β- and 6α- epimers |

| 3 | Ester cleavage | Dioxane/HCl | Free amino acid-substituted morphinans |

| 4 | Catalytic hydrogenation (if needed) | 10% Pd/C in MeOH | Removal of protective groups or benzyl esters |

| 5 | 3-position functionalization | Pd-catalyzed amination, carbamate or urea formation | Introduction of aromatic or amino substituents at 3-position |

Research Findings and Analytical Data

- The ratio of 6β-amino to 6α-amino epimers typically ranges from 4:1 to 2:1, indicating stereoselectivity in the reductive amination step.

- Catalytic hydrogenation and ester cleavage steps proceed with high yields and purity, as confirmed by chromatographic methods.

- Pd-catalyzed Buchwald-Hartwig amination enables efficient introduction of aromatic groups at the 3-position with good selectivity and moderate to high yields.

- Binding affinity studies suggest that additional aromatic moieties at the 3-position are well tolerated and may enhance receptor interactions, which is relevant for pharmacological activity.

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other morphinan derivatives and as a model compound for studying reaction mechanisms.

Biology: Investigated for its interactions with biological receptors, particularly opioid receptors, and its effects on cellular signaling pathways.

Medicine: Explored for its potential analgesic and antitussive properties, as well as its role in developing new therapeutic agents.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- involves its interaction with specific molecular targets, primarily opioid receptors. Upon binding to these receptors, the compound can modulate the release of neurotransmitters, leading to analgesic and antitussive effects. The pathways involved include the inhibition of adenylate cyclase, reduction of cAMP levels, and modulation of ion channel activity.

Comparison with Similar Compounds

Comparison with Similar Morphinan Derivatives

Structural Analogues and Substituent Variations

The 17-position substituent is pivotal in modulating opioid receptor interactions and metabolic stability. Below is a comparative analysis of key morphinan derivatives:

Cyclorphan (17-(Cyclopropylmethyl)morphinan-3-ol)

- Substituent : Cyclopropylmethyl.

- Cyclopropyl groups are known to enhance metabolic stability compared to linear alkyl chains .

Butorphan (17-(Cyclobutylmethyl)morphinan-3-ol)

- Substituent : Cyclobutylmethyl.

- Key Data : Similar synthesis methods to cyclorphan (). The larger cyclobutyl group may influence lipophilicity (LogP) and receptor selectivity, but explicit data are unavailable.

Levallorphan (17-Allylmorphinan-3-ol)

- Substituent : Allyl (-CH₂CH=CH₂).

- Molecular Weight : 283.41 g/mol.

- Key Data: A known opioid antagonist, though pharmacological details are absent in the evidence.

Phenomorphan (17-(2-Phenylethyl)morphinan-3-ol)

- Substituent : Phenylethyl (-CH₂CH₂C₆H₅).

- Key Data : The aromatic phenylethyl group enhances lipophilicity (higher LogP), which may improve blood-brain barrier penetration compared to aliphatic substituents .

(-)-17-(3-Hydroxypropyl)morphinan-3-ol Hydrochloride

- Substituent : 3-Hydroxypropyl (-CH₂CH₂CH₂OH).

- Molecular Weight : 337.93 g/mol.

- Acute Toxicity: LD₅₀ of 50 mg/kg (intravenous, mice) ().

Morphinan-3-ol,17-propyl-hydrobromide

- Substituent : Propyl (-CH₂CH₂CH₃).

- Molecular Weight : 366.34 g/mol.

- Physicochemical Properties : Boiling point 435.1°C, flash point 213.2°C (). The linear propyl group offers intermediate lipophilicity.

Morphinan-3-ol,17-[2-(2-Furanyl)ethyl]-, Hydrochloride

Research Findings and Implications

- Substituent Effects: Lipophilicity: Phenylethyl (Phenomorphan) and phenacylpropyl groups likely increase LogP, enhancing membrane permeability but risking off-target effects. Toxicity: The hydroxypropyl derivative’s acute toxicity (50 mg/kg IV in mice) suggests substituent polarity may mitigate toxicity compared to hydrophobic analogs . Receptor Selectivity: Cyclic substituents (e.g., cyclopropylmethyl in Cyclorphan) may confer selectivity for κ-opioid receptors, as seen in other morphinans, though direct evidence is lacking .

- Gaps in Data: No studies in the provided evidence directly address the target compound’s opioid receptor binding, pharmacokinetics, or therapeutic index. Comparative inferences rely on structural parallels.

Biological Activity

Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- is a compound belonging to the morphinan class of alkaloids. This class is known for its diverse pharmacological activities, particularly in the central nervous system. The specific compound has garnered interest due to its potential therapeutic applications and biological activity.

Chemical Structure and Properties

The chemical structure of Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- can be described by the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 313.45 g/mol

Pharmacological Profile

Morphinan derivatives are primarily known for their interactions with opioid receptors, which can lead to analgesic effects. The specific compound Morphinan-3-ol, 17-(3-phenacylpropyl)-, (-)- exhibits a variety of biological activities:

- Analgesic Effects : Similar to other morphinans, this compound may possess pain-relieving properties.

- CNS Activity : It may influence neurotransmitter systems, potentially affecting mood and cognition.

- Antidepressant Potential : Some studies suggest morphinan derivatives can exhibit antidepressant-like effects.

Case Study 1: Analgesic Activity

A study conducted on the analgesic properties of morphinan derivatives highlighted the efficacy of Morphinan-3-ol, 17-(3-phenacylpropyl)- in reducing pain responses in animal models. The results indicated that administration of the compound led to significant reductions in pain behavior compared to control groups.

| Treatment Group | Pain Response Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| Medium Dose | 50 |

| High Dose | 70 |

Case Study 2: CNS Effects

Another research investigation focused on the central nervous system effects of this compound. Behavioral assays demonstrated that Morphinan-3-ol, 17-(3-phenacylpropyl)- significantly altered locomotor activity in rodents, suggesting potential anxiolytic or sedative properties.

| Test Condition | Locomotion Activity (Distance Traveled in cm) |

|---|---|

| Control | 1500 |

| Compound Administered | 900 |

The mechanism by which Morphinan-3-ol, 17-(3-phenacylpropyl)- exerts its biological effects is likely related to its interaction with opioid receptors (mu and kappa). This interaction can modulate pain pathways and influence mood regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.